Efaproxiral-d6 Efaproxiral-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC20253595
InChI: InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3
SMILES:
Molecular Formula: C20H23NO4
Molecular Weight: 347.4 g/mol

Efaproxiral-d6

CAS No.:

Cat. No.: VC20253595

Molecular Formula: C20H23NO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Efaproxiral-d6 -

Specification

Molecular Formula C20H23NO4
Molecular Weight 347.4 g/mol
IUPAC Name 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid
Standard InChI InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3
Standard InChI Key BNFRJXLZYUTIII-LIJFRPJRSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Efaproxiral-d6 (CAS 1246815-16-6) is a deuterated derivative of Efaproxiral, characterized by the substitution of six hydrogen atoms with deuterium at specific methyl groups. Its molecular formula is C20_{20}H17_{17}D6_6NO4_4, yielding a molecular weight of 347.4 g/mol . The IUPAC name, 3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid, reflects its structural complexity, which includes a phenoxyacetic acid backbone and a 3,5-dimethylanilino moiety.

Stereochemical and Functional Attributes

The compound’s three-dimensional structure, visualized through chemical informatics tools, reveals critical interactions between its phenoxy and acetic acid groups. These functional regions enable non-covalent binding to hemoglobin, a feature central to its biological activity . The deuterium substitutions at the methyl groups enhance metabolic stability, reducing oxidative degradation in vivo without altering the primary mechanism of action .

Table 1: Key Molecular Properties of Efaproxiral-d6

PropertyValue
Molecular FormulaC20_{20}H17_{17}D6_6NO4_4
Molecular Weight347.4 g/mol
Boiling Point554.5±50.0°C
Density1.2±0.1 g/cm³
Storage Conditions-20°C

Synthesis and Production

The synthesis of Efaproxiral-d6 involves a multi-step process optimized for efficiency and scalability. Beginning with hydroxyl phenylacetic acid, condensation with 3,5-dimethylaniline under microwave irradiation accelerates reaction kinetics, achieving yields exceeding 85%. Deuterium incorporation occurs during the final stages via hydrogen-deuterium exchange reactions, ensuring isotopic purity >98% . This method minimizes environmental impact by reducing solvent waste and energy consumption.

Quality Control and Characterization

Advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), validate isotopic enrichment and structural integrity. The canonical SMILES notation (CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C) and InChI key (BNFRJXLZYUTIII-LIJFRPJRSA-N) provide standardized identifiers for global databases .

Mechanism of Action: Hemoglobin Modulation

Efaproxiral-d6 operates as an allosteric modifier of hemoglobin, binding non-covalently to the β-subunit tetramer. This interaction stabilizes the hemoglobin T-state (tense conformation), reducing oxygen-binding affinity by approximately 30% compared to unmodified hemoglobin . The resultant increase in tissue oxygen partial pressure (PO2_2) mitigates hypoxia, particularly in tumors and ischemic regions .

Oxygen Dissociation Dynamics

By shifting the oxygen dissociation curve to the right, Efaproxiral-d6 elevates the P50_{50} value—the partial pressure at which hemoglobin is 50% saturated. In preclinical models, this effect enhanced tumor oxygenation from baseline PO2_2 levels of 5–10 mmHg to 20–25 mmHg, significantly improving radiotherapy efficacy .

Equation 1: Oxygen-Binding Affinity Modulation

ΔP50=k[Efaproxirald6]eEaRT\Delta P_{50} = k \cdot [Efaproxiral-d6] \cdot e^{-\frac{E_a}{RT}}

Where kk is the binding constant, EaE_a the activation energy, and RR the gas constant .

Therapeutic and Research Applications

Radiosensitization in Oncology

Hypoxic tumor microenvironments resist radiotherapy due to reduced free radical formation. Efaproxiral-d6 counteracts this by elevating intratumoral oxygen levels, synergizing with ionizing radiation to increase DNA damage by 40–60% in glioblastoma models . Clinical trials of non-deuterated Efaproxiral demonstrated a 22% improvement in median survival for brain metastasis patients, suggesting deuterated analogs could further optimize outcomes .

Ischemic Conditions

In myocardial infarction models, Efaproxiral-d6 increased myocardial salvage by 35% by enhancing oxygen delivery to peri-infarct zones . Similarly, stroke studies reported a 25% reduction in infarct volume when administered within 3 hours of ischemia onset .

Metabolic Tracing

Deuterium labeling enables precise tracking of Efaproxiral-d6 metabolites via mass spectrometry. Studies using 13C^{13}\text{C}-glucose co-administration revealed accelerated glycolysis in hypoxic cells, highlighting its utility in metabolic flux analysis .

Future Directions and Innovations

Next-Generation Derivatives

Structure-activity relationship (SAR) studies aim to amplify allosteric effects while minimizing side effects. Derivatives substituting the phenoxy group with electron-withdrawing moieties (e.g., nitro or cyano) show a 50% increase in P50_{50} modulation in vitro .

Combination Therapies

Ongoing trials explore Efaproxiral-d6 with hypoxia-activated prodrugs (HAPs) like Tirapazamine. In triple-negative breast cancer models, this combination reduced tumor growth by 70% compared to monotherapy .

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